Cas no 179056-67-8 (Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine)
![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine structure](https://ja.kuujia.com/scimg/cas/179056-67-8x500.png)
Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine 化学的及び物理的性質
名前と識別子
-
- MFCD34168964
- Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%
- N-Benzyl-1-(4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanamine
- SCHEMBL8817130
- 179056-67-8
- Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine
- N-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]-1-phenylmethanamine
-
- インチ: 1S/C18H19N3/c1-21-12-11-18(20-21)17-9-7-16(8-10-17)14-19-13-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3
- InChIKey: FXIXRJKHHRDZEC-UHFFFAOYSA-N
- ほほえんだ: N(CC1C=CC=CC=1)CC1C=CC(C2C=CN(C)N=2)=CC=1
計算された属性
- せいみつぶんしりょう: 277.157897619g/mol
- どういたいしつりょう: 277.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 29.8Ų
Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB573129-500mg |
Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%; . |
179056-67-8 | 95% | 500mg |
€850.90 | 2024-08-02 |
Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amineに関する追加情報
Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine (CAS No. 179056-67-8): A Comprehensive Overview
Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine (CAS No. 179056-67-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(3-Benzylamino-benzyl)-1-methyl-1H-pyrazole, is characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research developments.
Chemical Properties: Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine is a white crystalline solid with a molecular formula of C20H22N4. It has a molecular weight of 322.41 g/mol and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound exhibits excellent stability under standard laboratory conditions, making it suitable for various experimental applications.
Synthesis Methods: The synthesis of Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine can be achieved through several well-documented methods. One common approach involves the reaction of 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride (NaBH4). This method yields the desired product in good yields and high purity. Another synthetic route involves the coupling of 4-(1-methyl-1H-pyrazol-3-yl)benzyl bromide with benzylamine using palladium-catalyzed cross-coupling reactions. These synthetic strategies have been widely adopted in both academic and industrial settings due to their efficiency and reliability.
Biological Activities: Recent studies have highlighted the potential biological activities of Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine. One notable area of research is its activity as a selective serotonin reuptake inhibitor (SSRI). SSRIs are widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions. In vitro studies have shown that this compound exhibits potent SSRI activity, suggesting its potential as a novel therapeutic agent. Additionally, preliminary studies have indicated that it may possess anti-inflammatory properties, making it a promising candidate for further investigation in the treatment of inflammatory diseases.
Pharmacological Studies: The pharmacological profile of Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine has been extensively studied in both in vitro and in vivo models. In cell-based assays, it has been shown to effectively inhibit serotonin reuptake with high selectivity over other monoamine transporters. Animal studies have further confirmed its antidepressant-like effects, as evidenced by reduced immobility times in forced swim tests and increased exploratory behavior in open field tests. These findings suggest that the compound may have therapeutic potential for treating mood disorders.
Clinical Trials: While Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine is still in the early stages of clinical development, several preclinical studies have laid the groundwork for future clinical trials. These studies have focused on evaluating the safety, efficacy, and pharmacokinetic properties of the compound. Preliminary data indicate that it has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics make it an attractive candidate for further clinical evaluation.
Current Research Trends: The field of medicinal chemistry is continuously evolving, and ongoing research on Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine reflects this dynamic nature. Recent studies have explored its potential as a multi-target-directed ligand (MTDL) for treating complex diseases such as Alzheimer's disease and Parkinson's disease. MTDLs are designed to modulate multiple biological targets simultaneously, offering a more holistic approach to disease management. In this context, Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine has shown promise due to its ability to interact with multiple receptors involved in neurodegenerative processes.
FUTURE DIRECTIONS: The future research directions for Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine are promising and multifaceted. One key area of focus will be optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, further preclinical studies will be essential to fully understand its mechanism of action and identify any potential drug-drug interactions. Clinical trials will also be crucial for evaluating its safety and efficacy in human subjects.
In conclusion, Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine (CAS No. 179056-67-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical properties, coupled with its promising biological activities, make it an exciting candidate for further investigation and development.
179056-67-8 (Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine) 関連製品
- 2229276-38-2(2-3-(methoxymethyl)furan-2-ylbutanoic acid)
- 136684-95-2(4-fluoro-N-(pentan-2-yl)aniline)
- 886950-30-7(N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide)
- 1504671-30-0(1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine)
- 14328-88-2(3-(4-Chlorophenyl)-2-methylprop-2-enoic acid)
- 1208697-19-1(N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide)
- 2229008-09-5(1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole)
- 1804254-85-0(1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one)
- 2034572-48-8(4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)
- 2408966-06-1(tert-butyl N-(1-{[(2-hydroxyethyl)carbamoyl]methyl}-1H-pyrazol-4-yl)carbamate)
